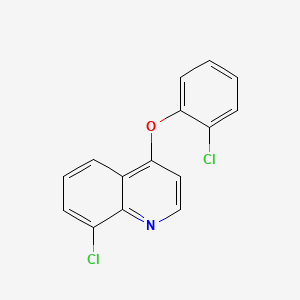

8-Chloro-4-(2-chlorophenoxy)quinoline

Description

Properties

CAS No. |

124497-46-7 |

|---|---|

Molecular Formula |

C15H9Cl2NO |

Molecular Weight |

290.1 g/mol |

IUPAC Name |

8-chloro-4-(2-chlorophenoxy)quinoline |

InChI |

InChI=1S/C15H9Cl2NO/c16-11-5-1-2-7-14(11)19-13-8-9-18-15-10(13)4-3-6-12(15)17/h1-9H |

InChI Key |

PPBLHEIIFPJHNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C3C=CC=C(C3=NC=C2)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Fungicidal Activity:

8-Chloro-4-(2-chlorophenoxy)quinoline has been identified as a potent fungicide. Its efficacy against various plant pathogens is particularly notable:

- Powdery Mildew Control: The compound has shown effective protective and curative activity against powdery mildew, a common fungal disease affecting crops. Studies indicate that it can significantly reduce the incidence of this disease when applied as a soil treatment or foliar spray .

- Botrytis Control: It is also effective against Botrytis species, which are responsible for significant post-harvest losses in fruits and vegetables. The compound's application leads to reduced fungal growth and improved crop yield .

Mechanism of Action:

The mechanism by which this compound exerts its antifungal effects involves disrupting cellular processes within the fungi, leading to cell death. The compound may interfere with the synthesis of essential cellular components, thereby inhibiting fungal growth .

Medicinal Applications

Antifungal Properties:

Recent studies have highlighted the potential of this compound as an antifungal agent in medical applications. Its structural analogs have been synthesized and tested for antifungal activity against various strains, showing promising results .

Case Study:

A notable case study involved the synthesis of novel quinoline derivatives based on the structure of this compound. These derivatives exhibited significant antifungal activity, with some compounds achieving over 80% efficacy against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations as low as 50 µg/mL .

Synthesis and Structural Insights

The synthesis of this compound typically involves well-established chemical procedures that allow for modifications to enhance its biological activity. Various synthetic routes have been explored to optimize yield and purity, contributing to its application in both agricultural and medicinal chemistry .

Data Summary

| Application Area | Target Pathogen/Disease | Efficacy | Notes |

|---|---|---|---|

| Agricultural | Powdery Mildew | High | Effective as both protective and curative treatment |

| Agricultural | Botrytis spp. | High | Reduces post-harvest losses significantly |

| Medicinal | Fungal Infections | >80% | Promising results in recent studies against specific strains |

Comparison with Similar Compounds

Key Observations :

- Substitution Patterns: The target compound’s 4-phenoxy substitution contrasts with 4-amine (compound 134) or 3-aryl groups (compound 2e), which influence electronic properties and biological interactions.

- Synthetic Efficiency : Microwave-assisted methods (e.g., for Friedländer reactions in compound 11) reduce reaction times compared to traditional heating but require specialized equipment .

Table 2: Antifungal and Antimalarial Activities of Quinoline Derivatives

Key Observations :

- Antifungal Specificity : The target compound’s unique resistance profile in A. nidulans suggests a distinct mode of action compared to antifungals like azoles .

- Antimalarial Flexibility: Substitution at the 4-position (e.g., pyridin-4-amine in compound 134) retains activity, while trifluoromethyl groups at 2,8-positions (compound 119) enhance potency without relying on the quinoline core .

Physicochemical Properties

Table 3: Spectroscopic and Physical Properties

Key Observations :

- Spectroscopic Gaps: Limited NMR/MS data for the target compound highlight the need for further characterization.

- Thermal Stability : Derivatives like compound 2e exhibit moderate melting points (~150°C), suggesting suitability for solid formulations .

Preparation Methods

Key Steps:

-

Condensation of 2-Chloroaniline with Acrylic Acid

-

Cyclization with Polyphosphoric Acid

-

Chlorination with Phosphorus Oxychloride (POCl₃)

-

Phenoxy Substitution

Direct Nucleophilic Aromatic Substitution

One-Pot Synthesis from 4,7-Dichloroquinoline

Optimization Notes:

-

Base Selection: NaH outperforms K₂CO₃ or NaOH due to superior deprotonation of 2-chlorophenol.

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.

Microwave-Assisted Synthesis

Accelerated Phenoxy Substitution

-

Reactants: 4,7-Dichloroquinoline, 2-chlorophenol, Cs₂CO₃.

-

Conditions:

-

Solvent: Toluene.

-

Microwave irradiation: 150 W, 150°C.

-

Time: 30–45 minutes.

-

-

Advantages: Reduced reaction time (from hours to minutes) and improved regioselectivity.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Multi-Step Synthesis | High purity; scalable for industrial use | Lengthy (4 steps); requires harsh reagents | 60–75% |

| Direct Substitution | One-pot; fewer intermediates | Moderate yields; sensitive to moisture | 65–70% |

| Microwave-Assisted | Rapid; energy-efficient | Specialized equipment required | 80–85% |

Critical Reaction Parameters

a. Chlorine Reactivity

b. Byproduct Formation

c. Purification Techniques

-

Column Chromatography: Silica gel with hexane/ethyl acetate (8:2) removes unreacted dichloroquinoline.

-

Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp: 157–159°C).

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 7.04–8.20 (m, aromatic protons), 3.89 (s, OCH₃ in intermediates).

-

¹³C NMR: Peaks at 114–152 ppm confirm quinoline and phenoxy carbons.

Industrial-Scale Considerations

Q & A

Q. What computational tools predict the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.